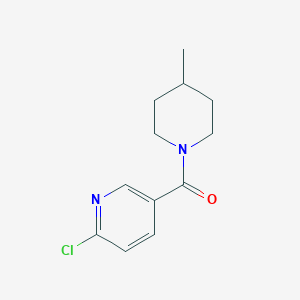

2-Chloro-5-(4-methylpiperidine-1-carbonyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-5-(4-methylpiperidine-1-carbonyl)pyridine is a chemical compound with the molecular formula C12H15ClN2O and a molecular weight of 238.71 g/mol . It is a member of the pyridine family and contains a piperidine moiety, making it a heterocyclic compound. This compound is often used in various chemical and pharmaceutical applications due to its unique structure and reactivity.

Vorbereitungsmethoden

The synthesis of 2-Chloro-5-(4-methylpiperidine-1-carbonyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with 4-methylpiperidine-1-carboxylic acid chloride under appropriate reaction conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 2 of the pyridine ring undergoes nucleophilic substitution under specific conditions:

Mechanistic Insight : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing effects of the carbonyl group .

Fluorination Reactions

Fluorination at the α-position (relative to nitrogen) is achieved using silver(I) fluoride (AgF) under radical conditions:

Competition Studies : Fluorination occurs preferentially at the α-position due to the directing effect of the pyridine nitrogen .

Functionalization of the Piperidine Moiety

The 4-methylpiperidine group undergoes methylation and coupling reactions:

N-Methylation

-

Reagents : Formaldehyde (37% aqueous), formic acid, 95°C for 3 h

-

Product : 1-Methyl-4-(5-(pyridine-2-carbonyl)piperidine) derivative

-

Application : Used to modify pharmacokinetic properties in drug candidates .

Cross-Coupling with Boronic Acids

-

Catalyst : Pd(PPh₃)₂Cl₂ (1–5 mol%)

-

Conditions : Na₂CO₃, dioxane, 95°C

-

Example : Reaction with 2,5-difluorophenylboronic acid yields biaryl derivatives (e.g., 2-(2,5-difluorophenyl)-5-methylpyrimidin-4-amine analogs) .

Reduction of the Pyridine Ring

Catalytic hydrogenation converts the pyridine ring to a piperidine structure:

-

Catalyst : PtO₂ or Pd/C (10% wt)

-

Conditions : H₂ (1 atm), ethanol, 25°C

-

Product : 2-Chloro-5-(4-methylpiperidine-1-carbonyl)piperidine

-

Impact : Increased basicity and altered binding affinity in medicinal applications.

Enzyme-Targeted Reactions

The compound acts as an enzyme inhibitor via non-covalent interactions:

-

Target : ERK5 kinase

-

Mechanism : Competitive inhibition at the ATP-binding pocket due to π-π stacking with phenylalanine residues .

-

Modifications : Introduction of chloro groups on the benzoyl moiety enhances potency (IC₅₀ improved from 120 nM to 45 nM) .

Stability and Side Reactions

-

Hydrolysis : The carbonyl group is susceptible to hydrolysis under strongly acidic (HCl, 100°C) or basic (NaOH, reflux) conditions, yielding 5-(4-methylpiperidine)pyridine-2-carboxylic acid.

-

Thermal Degradation : Decomposes above 200°C, forming chlorinated byproducts detected via GC-MS.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 2-Chloro-5-(4-methylpiperidine-1-carbonyl)pyridine typically involves multi-step reactions that incorporate various reagents and conditions to achieve high yields and purity. The compound is characterized by its unique structure, which includes a pyridine ring substituted with a chloro group and a piperidine moiety.

Key Synthesis Steps:

- The initial step often involves the chlorination of 5-methylpyridine derivatives.

- Subsequent reactions may include the introduction of the piperidine carbonyl group through acylation techniques.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, making it a valuable candidate for drug development.

2.1. Pharmacological Effects

- Serotonin Receptor Modulation: The compound has been studied for its interaction with serotonin receptors, particularly the 5-HT receptor family. Its ability to modulate these receptors suggests potential applications in treating mood disorders and migraines .

- Anti-inflammatory Properties: Some derivatives of pyridine compounds have shown promising anti-inflammatory effects, which could be extended to this compound through structural modifications .

2.2. Therapeutic Applications

- Migraine Treatment: The modulation of serotonin receptors positions this compound as a potential treatment for migraines, similar to other compounds targeting the 5-HT1F receptor .

- Psychiatric Disorders: Given its interaction with serotonin pathways, there is potential for applications in treating anxiety disorders, depression, and other psychiatric conditions .

3.1. Case Study on Migraine Treatment

A study explored the efficacy of similar compounds in treating migraines through selective serotonin receptor activation without significant vasoconstrictive side effects. This approach highlights the therapeutic potential of this compound in migraine management .

3.2. Anti-inflammatory Research

Recent investigations into pyridine derivatives have demonstrated their capacity to inhibit COX-2 activity, an important target in reducing inflammation. Compounds structurally related to this compound have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Data Tables

| Application Area | Potential Uses | Research Findings |

|---|---|---|

| Pharmacology | Migraine treatment | Modulates serotonin receptors; effective in models |

| Anti-inflammatory | Treatment of inflammatory conditions | Inhibits COX-2 with IC50 values comparable to celecoxib |

| Psychiatry | Management of anxiety and depression | Potential for receptor modulation |

Wirkmechanismus

The mechanism of action of 2-Chloro-5-(4-methylpiperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular responses .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-5-(4-methylpiperidine-1-carbonyl)pyridine can be compared with other similar compounds, such as:

2-Chloro-5-(chloromethyl)pyridine: This compound has a similar pyridine ring but with a chloromethyl group instead of the piperidine moiety.

2-Chloro-5-(4-methylpiperidine-1-carbonyl)benzene: This compound has a benzene ring instead of a pyridine ring. It is used in the synthesis of various organic molecules and has different reactivity compared to the pyridine derivative.

The uniqueness of this compound lies in its combination of a pyridine ring and a piperidine moiety, which provides distinct reactivity and applications in various fields .

Biologische Aktivität

2-Chloro-5-(4-methylpiperidine-1-carbonyl)pyridine is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of the Compound

This compound is characterized by its unique structural features, which include a chlorine atom and a piperidine ring. These components are crucial for the compound's interaction with biological targets, influencing its pharmacological properties.

Antimicrobial and Antiviral Properties

Research has indicated that this compound exhibits antimicrobial and antiviral activities. Its effectiveness in these areas is attributed to its ability to interact with various biological pathways, although specific mechanisms remain under investigation.

Cytotoxicity and Cancer Research

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. A significant study demonstrated that derivatives of similar piperidine compounds could inhibit cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation and cancer proliferation. The activity was measured using IC50 values, indicating the concentration required to inhibit cell growth by 50%:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MIA PaCa-2 | >10 | CDK inhibition |

| Similar Derivative | HCT116 | 0.36 | CDK2 inhibition |

| Similar Derivative | A375 | 1.8 | CDK9 inhibition |

The above table illustrates that while this compound shows weaker activity compared to some derivatives, it remains a subject of interest for further optimization in anticancer therapies .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The chlorine atom and the piperidine ring facilitate binding to proteins or enzymes, modulating their activity. This interaction is crucial for its potential applications in both antimicrobial and anticancer therapies .

Study on Anticancer Activity

A recent study explored the anticancer potential of various piperidine derivatives, including this compound. The study focused on the inhibition of CDK9, a target implicated in several cancers:

- Cell Lines Tested : MIA PaCa-2, AsPC-1

- Findings : The compound showed moderate inhibition of cancer cell proliferation, suggesting that further structural modifications could enhance its efficacy.

Another related study highlighted that compounds with similar structures demonstrated significant anti-proliferative effects in human tumor cell lines, emphasizing the potential of piperidine derivatives in cancer treatment .

Eigenschaften

IUPAC Name |

(6-chloropyridin-3-yl)-(4-methylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c1-9-4-6-15(7-5-9)12(16)10-2-3-11(13)14-8-10/h2-3,8-9H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUXHFSZHKPOCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CN=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.